molecular formula C17H18N2O B2712528 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole CAS No. 890634-59-0

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No.: B2712528
CAS No.: 890634-59-0
M. Wt: 266.344
InChI Key: JWAWUUYFZPYWAV-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2-methoxybenzyl group and two methyl groups at the 5 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the condensation of 2-methoxybenzylamine with 5,6-dimethylbenzimidazole under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The methoxy group and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Benzyl-5,6-dimethyl-1H-benzimidazole
  • 1-(2-Hydroxybenzyl)-5,6-dimethyl-1H-benzimidazole
  • 1-(2-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole

Comparison: 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWUUYFZPYWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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